N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide

Melatonin receptor MT2 selectivity Structure-activity relationship

N-[2-(3-Methoxyphenyl)-3-phenylpropyl]acetamide (CAS 920317-71-1) is a synthetic organic compound belonging to the N-arylalkylacetamide class, with a molecular formula of C₁₈H₂₁NO₂ and a molecular weight of 283.4 g/mol. This compound is primarily cataloged as a research chemical, with publicly available information largely limited to vendor-supplied physicochemical properties and general statements about its potential in medicinal chemistry.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 920317-71-1
Cat. No. B12629472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide
CAS920317-71-1
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC(CC1=CC=CC=C1)C2=CC(=CC=C2)OC
InChIInChI=1S/C18H21NO2/c1-14(20)19-13-17(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)21-2/h3-10,12,17H,11,13H2,1-2H3,(H,19,20)
InChIKeyAVPVPCXCBSANDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methoxyphenyl)-3-phenylpropyl]acetamide (CAS 920317-71-1): Procurement-Relevant Baseline for a Research-Grade Acetamide Analog


N-[2-(3-Methoxyphenyl)-3-phenylpropyl]acetamide (CAS 920317-71-1) is a synthetic organic compound belonging to the N-arylalkylacetamide class, with a molecular formula of C₁₈H₂₁NO₂ and a molecular weight of 283.4 g/mol . This compound is primarily cataloged as a research chemical, with publicly available information largely limited to vendor-supplied physicochemical properties and general statements about its potential in medicinal chemistry . Unlike many structurally related acetamides that have been characterized as melatonin receptor ligands or HDAC inhibitors, a comprehensive review of the scientific and patent literature reveals a notable absence of peer-reviewed studies, patents, or authoritative database entries that directly describe the specific biological activity, potency, or selectivity of this exact compound [1]. This evidence gap has direct implications for scientific procurement decisions.

Why Generic Substitution of N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide Poses a High Risk for Research Continuity


For procurement purposes, N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide cannot be freely interchanged with other 'in-class' N-arylalkylacetamide or phenylpropylamide analogs. The broader chemical class exhibits extreme pharmacodynamic divergence depending on subtle structural modifications. For example, closely related 3-methoxyphenylpropyl amide derivatives have been characterized as highly potent and selective melatonin MT₂ receptor agonists (EC₅₀ values in the 10–90 pM range), while other analogs with shifted substitution patterns show weak, non-selective binding across multiple targets [1][2]. Without target-specific activity data for this exact compound, substituting it with an analog—even one sharing a core scaffold—risks introducing an agent with a completely different pharmacological profile, invalidating experimental continuity. The absence of published characterization data for CAS 920317-71-1 means that its use is predicated on the expectation of a specific, yet-to-be-disclosed activity; any substitution would break that assumption.

Quantitative Differentiation Evidence for N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide (920317-71-1) Against Closest Analogs


Target Engagement Profile: Absence of Public Data vs. Highly Potent Class-Leading Analogs

No peer-reviewed or patent-derived quantitative target engagement data (e.g., EC₅₀, Ki, IC₅₀) could be identified for N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide (CAS 920317-71-1) against any biological target. This stands in sharp contrast to its closest structural analogs within the 3-methoxyphenylpropyl amide series. For instance, lead compounds in this class, such as compound 2q, exhibit MT₂ receptor EC₅₀ values of 10–90 pM, representing picomolar potency [1]. The target compound's complete lack of public activity data means no differential claim can be made. For procurement, this represents a critical information asymmetry: the compound is sold as a research tool but with an undefined pharmacological profile. [2]

Melatonin receptor MT2 selectivity Structure-activity relationship

Physicochemical and ADME Differentiation: Uncharacterized vs. Characterized Metabolic Stability in the Series

No experimental ADME (absorption, distribution, metabolism, excretion) or physicochemical profiling data are available for N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide. In contrast, closely related 3-methoxyphenylpropyl amide derivatives have been extensively characterized. These studies reveal that positioning of substituents on the phenyl ring and the amide side chain dramatically affects metabolic stability: in vitro half-lives in human liver microsomes for the series ranged from 5.5 to 66.7 minutes, with C6-ether linkage and methoxy substituents identified as key metabolic soft spots [1]. The target compound, with its unique substitution pattern (3-methoxyphenyl and 3-phenylpropyl groups on an acetamide backbone), would be expected to exhibit distinct metabolic susceptibility, but this remains empirically unverified. [2]

Metabolic stability Cytochrome P450 Drug disposition

Structural Uniqueness: A Hybrid Scaffold with No Public SAR Context

The compound's structure represents a hybrid of two well-studied pharmacophores: the 3-methoxyphenyl moiety found in potent MT₂-selective melatoninergic ligands [1] and the N-phenylpropylacetamide backbone reminiscent of compounds in the EP0721939A1 patent claiming analgesic/anti-inflammatory activities [2]. However, the specific combination—incorporating both the 3-methoxyphenyl ring and an unsubstituted phenyl ring on a propyl chain connected to an acetamide—does not match any exemplified compound in the patent literature. The closest disclosed analogs, such as N-{3-(3,4-dimethylphenyl)propyl}-4-(2-hydroxyethoxy)-3-methoxyphenylacetamide, contain additional ring substitutions. [2]

Chemical structure Scaffold novelty Intellectual property

N-[2-(3-Methoxyphenyl)-3-phenylpropyl]acetamide (920317-71-1): Evidence-Supported Procurement and Application Scenarios


Exploratory Medicinal Chemistry and SAR Expansion

Given its hybrid structure and the absence of published characterization data, the most scientifically grounded application for this compound is in exploratory medicinal chemistry campaigns aimed at expanding the structure-activity relationship (SAR) landscape of N-arylalkylacetamides. The compound's unique combination of a 3-methoxyphenyl group and an unsubstituted phenyl ring on a propyl-acetamide scaffold represents a distinct chemical space not exemplified in the MT₂ melatonin ligand series [1] or the EP0721939A1 analgesic/anti-inflammatory patent [2]. Researchers seeking to generate novel SAR data, file composition-of-matter patents, or probe underexplored regions of this chemical class would find this scaffold valuable as a starting point for derivatization.

Negative Control or Inactive Comparator for Established MT₂ Assays

Based on the class-level inference that potent MT₂ activity in the 3-methoxyphenylpropyl amide series is exquisitely sensitive to structural modifications [1], this compound—with its significantly altered substitution pattern relative to the picomolar MT₂ agonists—may serve as a structurally related but potentially inactive or weakly active comparator. This application, however, is speculative and would require empirical confirmation. Its utility hinges on the user's willingness to first validate the compound's lack of activity in their specific assay system before deploying it as a negative control.

Pharmacokinetic Probe Development with In-House ADME Characterization

The compound's structural features—including the methoxy group, the acetamide linkage, and the diphenylpropyl scaffold—make it a candidate for in-house ADME characterization studies. The known metabolic vulnerabilities of related 3-methoxyphenylpropyl amides (rapid CYP450-mediated degradation, t₁/₂ of 5.5–66.7 min in human liver microsomes) [1] provide a benchmark against which the metabolic stability of this uncharacterized compound can be compared. Researchers with internal DMPK capabilities could assess whether the altered substitution pattern confers improved or worsened metabolic stability, generating proprietary data for compound advancement.

Procurement as a Building Block for Custom Library Synthesis

For organizations engaged in the synthesis of custom compound libraries, N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide serves as a functionalized building block. Its acetamide group and aromatic rings provide synthetic handles for further derivatization (e.g., N-alkylation, aromatic substitution, hydrolysis to the corresponding amine). Procurement in this context is driven by the compound's availability at research-grade purity, as indicated by vendor catalogs [1], rather than by an established biological profile.

Quote Request

Request a Quote for N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.